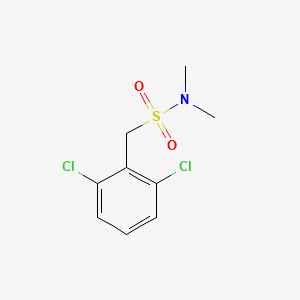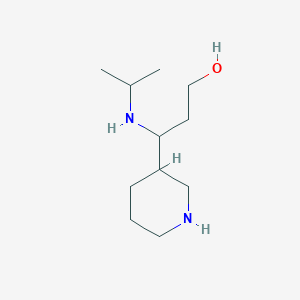
3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amine group and an alcohol group. The compound’s structure includes an isopropylamino group, a piperidinyl group, and a propanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Introduction of the Isopropylamino Group: The isopropylamino group can be added via reductive amination, where an isopropylamine reacts with an aldehyde or ketone intermediate.
Formation of the Propanol Backbone: The final step involves the reduction of the intermediate to form the propanol backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This might include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a building block for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Could be used in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for 3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol
- 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol
- 3-(Butylamino)-3-(piperidin-3-yl)propan-1-ol
Uniqueness
3-(Isopropylamino)-3-(piperidin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the isopropylamino group, in particular, may influence its binding affinity and selectivity for certain molecular targets.
Propiedades
Fórmula molecular |
C11H24N2O |
|---|---|
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
3-piperidin-3-yl-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C11H24N2O/c1-9(2)13-11(5-7-14)10-4-3-6-12-8-10/h9-14H,3-8H2,1-2H3 |
Clave InChI |
SIIOWIUABZVWNY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CCO)C1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


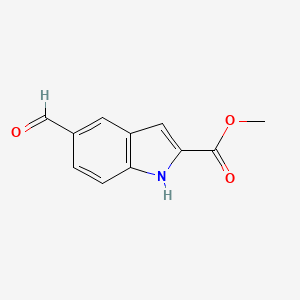
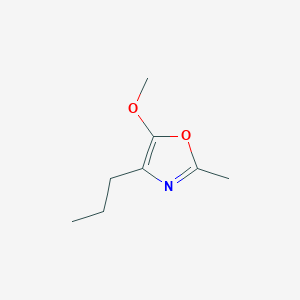
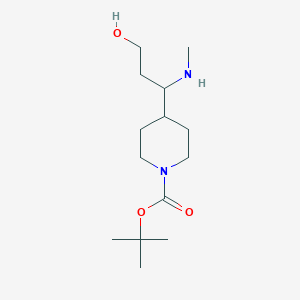
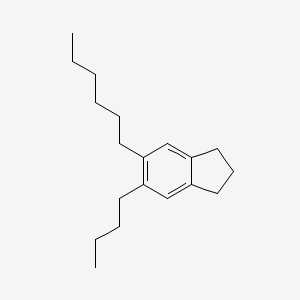
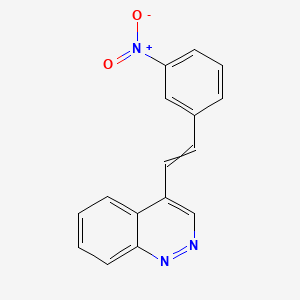
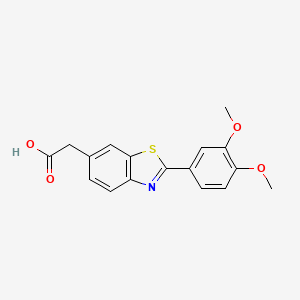
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
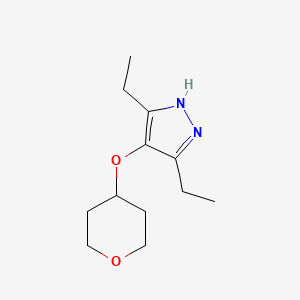
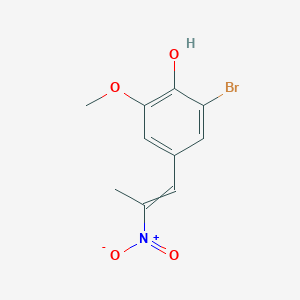
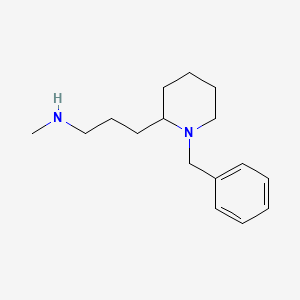
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 4-oxo-, ethyl ester](/img/structure/B13954414.png)


